4-(2-Quinoxalinylamino)benzoic acid ethyl ester
Overview
Description
4-(2-quinoxalinylamino)benzoic acid ethyl ester is a quinoxaline derivative.
Mechanism of Action
Target of Action
The primary targets of ethyl 4-(quinoxalin-2-ylamino)benzoate are currently unknown. The compound belongs to the class of quinoxalines, which are known to interact with various biological targets, including enzymes, receptors, and proteins
Mode of Action
Quinoxaline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction between ethyl 4-(quinoxalin-2-ylamino)benzoate and its targets needs to be elucidated through further studies.
Biochemical Pathways
Quinoxaline derivatives are known to influence several biochemical pathways, depending on their specific targets . More research is required to determine the pathways affected by this particular compound.
Result of Action
The effects would depend on the compound’s specific targets and mode of action
Biochemical Analysis
Biochemical Properties
4-(2-Quinoxalinylamino)benzoic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme topoisomerase IV, where this compound exhibits a binding energy value of -4.35 kcal/mol . This interaction suggests that the compound may inhibit the enzyme’s activity, potentially affecting DNA replication and cell division. Additionally, the compound has shown antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Cellular Effects
This compound has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with topoisomerase IV can lead to alterations in DNA replication and transcription, thereby affecting gene expression . Furthermore, its antioxidant properties help in reducing oxidative stress, which can protect cells from damage and improve overall cellular function . The compound’s effects on cellular metabolism include modulation of metabolic pathways and enzyme activities, which can influence energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to topoisomerase IV, inhibiting its activity and affecting DNA replication and transcription . This binding interaction is facilitated by the quinoxaline moiety, which forms stable complexes with the enzyme. Additionally, the compound’s antioxidant properties are mediated through its ability to scavenge free radicals and reduce oxidative stress . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its antioxidant properties and continues to protect cells from oxidative stress . Additionally, the compound’s inhibitory effects on topoisomerase IV persist over time, suggesting sustained activity in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, the compound may exhibit toxic or adverse effects, including potential inhibition of essential enzymes and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with topoisomerase IV suggests its involvement in DNA replication and repair pathways . Additionally, its antioxidant properties indicate participation in pathways related to oxidative stress and free radical scavenging . The compound may also influence metabolic flux and metabolite levels, affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is likely transported across cell membranes through facilitated diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and overall effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with topoisomerase IV suggests localization within the nucleus, where it can influence DNA replication and transcription . Additionally, the compound’s antioxidant properties may be more pronounced in regions with high oxidative stress, such as mitochondria .
Properties
IUPAC Name |
ethyl 4-(quinoxalin-2-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-7-9-13(10-8-12)19-16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAFUZIXNJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363270 | |
Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361390-39-8 | |
Record name | 4-(2-Quinoxalinylamino)benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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